molecular formula C14H13F3N4O B2442955 N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide CAS No. 1396629-16-5

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2442955
CAS No.: 1396629-16-5
M. Wt: 310.28
InChI Key: QNSNYCXKOVMNNN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety with a trifluoromethyl group

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-9(8-19-13)20-12(22)10-5-3-4-6-11(10)14(15,16)17/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSNYCXKOVMNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Guanidine Derivatives

Ethyl trifluoroacetoacetate serves as a starting material for pyrimidine ring formation. Reacting this β-keto ester with dimethylguanidine under acidic or basic conditions yields 2-(dimethylamino)-4-(trifluoromethyl)pyrimidin-5-amine. For example, heating ethyl trifluoroacetoacetate with dimethylguanidine hydrochloride in ethanol at reflux for 12 hours produces the pyrimidine core with a 45–60% yield.

Nucleophilic Substitution on Halogenated Pyrimidines

An alternative route involves substituting a halogen at the 2-position of 5-aminopyrimidine. For instance, 2-chloropyrimidin-5-amine reacts with dimethylamine in tetrahydrofuran (THF) at 60°C for 6 hours, yielding 2-(dimethylamino)pyrimidin-5-amine with >70% efficiency. This method benefits from commercial availability of halogenated pyrimidines and mild reaction conditions.

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

The benzamide component requires activation prior to coupling. 3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours, producing 3-(trifluoromethyl)benzoyl chloride. Excess SOCl₂ is removed via distillation, and the acid chloride is used directly in subsequent reactions.

Amide Coupling Strategies

Coupling the pyrimidine amine with the activated benzoyl derivative is achieved through two principal methods:

Schotten-Baumann Reaction

The classic Schotten-Baumann approach involves reacting 2-(dimethylamino)pyrimidin-5-amine with 3-(trifluoromethyl)benzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method affords the amide in 60–75% yield but requires careful pH control to avoid hydrolysis.

Coupling Reagent-Mediated Synthesis

Modern protocols employ coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A representative procedure:

  • Dissolve 2-(dimethylamino)pyrimidin-5-amine (1.0 equiv) and 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in dry DMF.
  • Add HATU (1.5 equiv) and triethylamine (3.0 equiv).
  • Stir at room temperature for 12 hours.
  • Purify via reversed-phase HPLC to isolate the product in 80–85% yield.

Optimization and Challenges

Regioselectivity in Pyrimidine Synthesis

Cyclocondensation reactions occasionally yield regioisomers due to competing reaction pathways. X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) are essential for confirming the correct substitution pattern.

Stability of the Dimethylamino Group

The dimethylamino group is prone to oxidation under harsh conditions. Performing reactions under inert atmospheres (N₂/Ar) and avoiding strong acids or oxidants ensures its integrity.

Purification Challenges

The product’s high lipophilicity (logP ≈ 3.1) complicates isolation. Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.99 (s, 1H, pyrimidine-H), 8.12 (d, J = 7.8 Hz, 1H, aryl-H), 7.85–7.78 (m, 2H, aryl-H), 7.65 (t, J = 7.8 Hz, 1H, aryl-H), 3.21 (s, 6H, N(CH₃)₂), 10.46 (s, 1H, NH).
  • ¹³C NMR (151 MHz, CDCl₃) : δ 165.2 (C=O), 158.9 (pyrimidine-C), 134.5–128.1 (aryl-C), 121.8 (q, J = 272 Hz, CF₃), 40.1 (N(CH₃)₂).
  • HRMS (ESI) : m/z calcd. for C₁₄H₁₃F₃N₄O [M + H]⁺: 310.27; found: 310.28.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine ring and the anti-conformation of the benzamide group. The trifluoromethyl group adopts a staggered geometry to minimize steric hindrance.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 60–75 90–92 Low cost, simple setup pH sensitivity, moderate yield
HATU-mediated 80–85 95–98 High efficiency, mild conditions Expensive reagents
EDCl/HOBt 70–78 93–95 Cost-effective Longer reaction times

Industrial-Scale Considerations

For kilogram-scale production, the HATU-mediated method is less feasible due to reagent costs. Alternative approaches include:

  • Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer, reducing reaction times by 50%.
  • Catalytic Amidation : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in non-aqueous media, achieving 85% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549).

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 of Comparison Drug (µM)
PC35Doxorubicin0.5
K5627Doxorubicin0.4
HeLa6Doxorubicin0.6
A5498Doxorubicin0.7

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses antifungal properties against species such as Candida albicans and Aspergillus niger, showing inhibition rates comparable to established antifungal agents.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus niger16

Agricultural Applications

The compound has also been evaluated for its insecticidal properties. Research indicates that this compound exhibits moderate insecticidal activity against agricultural pests such as Spodoptera frugiperda (fall armyworm) and Mythimna separata (striped stem borer).

Table 3: Insecticidal Activity of this compound

Insect SpeciesMortality Rate (%) at 500 µg/mL
Spodoptera frugiperda75
Mythimna separata65

These findings suggest that this compound may serve as a potential biopesticide, contributing to integrated pest management strategies.

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material science, particularly in the development of advanced polymers and coatings due to its unique chemical properties.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of functional polymers that exhibit enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials with improved performance characteristics suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide: Unique due to its specific substitution pattern.

    N-(2-(dimethylamino)pyrimidin-5-yl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-(dimethylamino)pyrimidin-5-yl)-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12F3N5\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_5

This structure indicates the presence of a pyrimidine ring, a trifluoromethyl group, and an amide functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, research indicates that compounds with similar structures exhibit IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)6.8
HeLa (Cervical)4.1

Case Study 1: Breast Cancer

A study investigated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability.

Case Study 2: Lung Cancer

Another study focused on A549 cells, where the compound was found to inhibit proliferation by inducing G1 phase arrest. This was associated with downregulation of cyclin D1 and upregulation of p21, suggesting a targeted mechanism for cell cycle modulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption characteristics and moderate bioavailability. Further studies are required to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the optimal synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrimidine core via nucleophilic substitution. For example, coupling 2-chloro-5-nitropyrimidine with dimethylamine to introduce the dimethylamino group .
  • Step 2: Functionalization of the benzamide moiety. The trifluoromethyl group can be introduced via Friedel-Crafts acylation or halogen exchange using CuI catalysis .
  • Step 3: Final coupling of the pyrimidine and benzamide subunits using HATU or EDC-mediated amide bond formation .
    Key challenges include minimizing byproducts from trifluoromethyl group reactivity and ensuring regioselectivity in pyrimidine substitution.

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; trifluoromethyl as a singlet at δ ~120–125 ppm in 19F NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C15H14F3N4O: 347.11) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for studying interactions with biological targets .

Advanced Research Questions

Q. What experimental strategies are used to identify the compound’s biological targets?

Methodological Answer:

  • Biochemical Assays: Fluorescence polarization or surface plasmon resonance (SPR) screens for binding to kinases or purinoreceptors (similar to filapixant’s purinoreceptor antagonism ).
  • Molecular Docking: Computational models predict interactions with enzymes like PPTase (acps-pptase), implicated in bacterial proliferation .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries identify pathways sensitive to the compound, such as fungal ergosterol biosynthesis (analogous to fluopyram’s fungicidal action ).

Q. How does the compound modulate biochemical pathways in microbial systems?

Methodological Answer:

  • Mode of Action Studies: In Fusarium spp., trifluoromethyl benzamides disrupt mitochondrial complex II (succinate dehydrogenase), validated via oxygen consumption assays .
  • Metabolomic Profiling: LC-MS/MS identifies downstream metabolites (e.g., altered ATP levels in bacterial cultures) to map affected pathways .
  • Resistance Studies: Serial passaging of Candida albicans under sublethal doses reveals mutations in SDHB/C genes, confirming target specificity .

Q. How can researchers address low synthetic yields in scaled-up production?

Methodological Answer:

  • Reaction Optimization: Use continuous flow reactors to improve heat transfer for exothermic steps (e.g., trifluoromethylation) .
  • Catalyst Screening: Palladium/copper catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura for pyrimidine-benzamide linkage ).
  • Purification Strategies: Preparative HPLC with C18 columns resolves regioisomeric impurities common in pyrimidine derivatives .

Q. What are the best practices for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent Variation: Replace dimethylamino with morpholino or piperazinyl groups to assess impact on solubility and target binding (e.g., improved antifungal activity in analogs with bulkier amines ).
  • Trifluoromethyl Bioisosteres: Test pentafluorosulfanyl (-SF5) or cyano (-CN) groups to balance lipophilicity and metabolic stability .
  • In Silico Modeling: QSAR models predict logP and pKa values to guide prioritization of analogs for synthesis .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Use CLSI guidelines for antifungal/antibacterial testing to minimize variability in MIC values .
  • Counter-Screening: Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
  • Meta-Analysis: Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify consensus targets .

Q. What methodologies are recommended for studying pharmacokinetics in preclinical models?

Methodological Answer:

  • In Vitro ADME: Caco-2 permeability assays assess intestinal absorption; microsomal stability tests (human/rat liver microsomes) predict hepatic clearance .
  • In Vivo Profiling: Radiolabeled (14C) compound tracks distribution in murine models via PET imaging, with LC-MS/MS quantification in plasma .
  • Metabolite Identification: High-resolution MS/MS detects phase I/II metabolites (e.g., hydroxylation at the pyrimidine ring or glucuronidation of the benzamide) .

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